3'-Methylpropiophenone
Description
Significance of Aryl Ketones in Organic Synthesis and Pharmaceutical Intermediates
Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl or aryl group. This structural motif is a cornerstone in organic synthesis due to its versatile reactivity and its prevalence in a vast array of biologically active molecules and functional materials.
The importance of aryl ketones stems from several key factors:
Versatile Intermediates: They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The carbonyl group can undergo a wide range of reactions, such as nucleophilic addition, reduction to alcohols, and conversion to amines, allowing for extensive molecular diversification.
Pharmaceutical Scaffolds: The aryl ketone framework is a common feature in many pharmaceutical compounds. For instance, 4'-Methylpropiophenone is a known precursor in the synthesis of the muscle relaxant tolperisone. nbinno.comnbinno.com Similarly, 3-methoxypropiophenone is a key intermediate for the synthesis of tapentadol hydrochloride, a centrally acting analgesic. google.com
Building Blocks for Heterocycles: Aryl ketones are instrumental in the construction of various heterocyclic compounds, which are fundamental components of many drugs. Chalcones, derived from aryl ketones, are precursors to flavonoids and other biologically active heterocyclic systems. scienceopen.comnih.gov
Applications in Other Industries: Beyond pharmaceuticals, aryl ketones find applications in the fragrance and flavor industry due to their aromatic properties. nbinno.comaccio.com They are also used in the development of pesticides and herbicides. nbinno.com
The reactivity of the carbonyl group and the ability to functionalize the aromatic ring make aryl ketones highly valuable synthons for medicinal chemists and material scientists.
Overview of Research Trajectories for Propiophenone (B1677668) Derivatives
Research into propiophenone derivatives has evolved significantly, driven by the continuous search for new therapeutic agents and more efficient synthetic methodologies. The propiophenone scaffold offers a versatile platform for structural modifications, leading to a diverse range of biological activities.
Early research often focused on the fundamental synthesis and reactivity of these compounds, with Friedel-Crafts acylation being a traditional and widely used method for their preparation. This involves the reaction of an aromatic compound with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.
More recent research trajectories have expanded into several key areas:
Medicinal Chemistry: A major focus has been the exploration of the biological activities of novel propiophenone derivatives. Studies have investigated their potential as antidiabetic, anti-inflammatory, analgesic, and neuroprotective agents. For example, a series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities, with some compounds showing potent effects in reducing body weight and food intake in diabetic mice models. nih.gov
Catalysis and Green Chemistry: There is a growing emphasis on developing more sustainable and efficient synthetic methods. This includes the use of novel catalysts and greener reaction conditions to minimize waste and improve yields. chemicalbook.com For instance, a method for synthesizing 3'-methylpropiophenone has been developed using a composite catalyst and oxygen as an oxidant, offering a more environmentally friendly alternative to traditional oxidation methods. google.com
Pharmacological Mechanism of Action: Researchers are actively investigating the mechanisms by which propiophenone derivatives exert their biological effects. For some antidiabetic derivatives, it has been found that they act by inhibiting protein tyrosine phosphatase 1B (PTP-1B). nih.gov
Precursor for Complex Molecules: Propiophenone derivatives continue to be vital intermediates in the synthesis of complex molecules. This compound, for example, is a key intermediate in the preparation of bupropion (B1668061) analogues, which are important drugs for treating depression. google.com
The ongoing research into propiophenone derivatives highlights their enduring importance in synthetic and medicinal chemistry, with a continuous drive towards the discovery of new applications and the development of more efficient and sustainable synthetic routes.
Detailed Research Findings on this compound
Recent research has further elucidated the synthetic pathways and potential applications of this compound.
One notable synthetic route involves a Grignard reaction. In this method, m-bromotoluene is reacted with magnesium to form the corresponding Grignard reagent, which is then reacted with propionitrile to produce this compound.
The following table summarizes some of the key properties of this compound:
| Property | Value |
| CAS Number | 51772-30-6 |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNQIJBHWOZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199699 | |
| Record name | 3'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51772-30-6 | |
| Record name | 1-(3-Methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51772-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methylpropiophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Methylpropiophenone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
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| Record name | 3'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3'-METHYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRV2PZ9ZV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Mechanisms and Catalysis Studies Involving 3 Methylpropiophenone
Mechanistic Investigations of Propiophenone (B1677668) Transformations
Understanding the intricate details of a chemical reaction, including its rate, stereochemical outcome, and the transient species involved, is fundamental to optimizing existing synthetic methods and designing new ones.
Kinetic modeling is a powerful tool used to understand and predict the rates of chemical reactions. mt.comchemrxiv.org It involves the development of mathematical models that describe the relationship between reaction conditions and the rate at which reactants are converted into products. mt.com For transformations involving propiophenone derivatives, kinetic studies can elucidate the reaction mechanism by identifying the rate-determining step and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading.
The rate of a reaction is determined by monitoring the change in concentration of a reactant or product over time. This data is then fitted to a rate law, which is a mathematical expression that describes the reaction's dependence on the concentration of each reactant. For instance, in the chlorination of propiophenone in an alkaline aqueous solution, the rate of the initial chlorination was used to determine the pKa value of the ketone, which was found to be 17.56 ± 0.51. researchgate.net This value provides crucial information about the acidity of the α-proton, which is directly related to the formation of the enolate intermediate, a key step in many reactions of ketones.
Table 1: Factors Influencing Reaction Kinetics
| Factor | Description | Impact on Reaction Rate |
|---|---|---|
| Concentration | The amount of reactants per unit volume. | Generally, higher concentrations lead to more frequent molecular collisions and a faster reaction rate. |
| Temperature | A measure of the average kinetic energy of the molecules. | Increasing the temperature typically increases the reaction rate by providing more molecules with the necessary activation energy. |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. |
| Solvent | The medium in which the reaction takes place. | The polarity and proticity of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate. |
This table provides a general overview of factors that influence reaction kinetics.
Kinetic models for complex reactions are often developed using computational software that can simulate the reaction under various conditions and fit the experimental data to a proposed mechanism. osti.govresearchgate.netresearchgate.net These models are invaluable for optimizing reaction conditions to maximize yield and selectivity while minimizing reaction time and the formation of byproducts. mt.com
Asymmetric synthesis, or enantioselective synthesis, is a critical area of chemistry focused on the preparation of a single enantiomer of a chiral molecule. wikipedia.org Many pharmaceuticals and biologically active compounds are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. wikipedia.org Therefore, understanding and controlling the stereochemical pathway of a reaction is of utmost importance.
In the context of reactions involving 3'-Methylpropiophenone, which is prochiral at the α-carbon, asymmetric reactions can introduce a new stereocenter. The elucidation of the stereochemical pathway involves determining which face of the prochiral enolate or enol intermediate is preferentially attacked by a reagent. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment around the substrate. wikipedia.org
For example, in the catalytic enantioselective α-oxytosylation of propiophenone using chiral hypervalent iodine reagents, low to moderate enantioselectivities were observed. cardiff.ac.uk The stereochemical outcome of such reactions is highly dependent on the structure of the chiral catalyst and the reaction conditions. The proposed transition states for these reactions can be modeled computationally to rationalize the observed stereoselectivity.
The stereochemical course of a reaction can be influenced by several factors, including:
The nature of the chiral catalyst or auxiliary: The steric and electronic properties of the chiral ligand or group play a crucial role in differentiating between the two faces of the prochiral substrate.
The reaction temperature: Lower temperatures often lead to higher enantioselectivity as the energy difference between the diastereomeric transition states becomes more significant.
The solvent: The solvent can interact with the catalyst and substrate, influencing the geometry of the transition state.
Detailed mechanistic studies, often involving the analysis of reaction intermediates and transition states through spectroscopic and computational methods, are essential for understanding and predicting the stereochemical outcome of asymmetric reactions.
In a chemical reaction, the transformation from reactants to products is not a single event but rather a continuous process that proceeds through a high-energy state known as the transition state . solubilityofthings.comorganicchemistrytutor.comstackexchange.com The transition state is a fleeting arrangement of atoms at the peak of the energy profile and cannot be isolated. stackexchange.comreddit.com In multi-step reactions, one or more intermediates may be formed. solubilityofthings.comorganicchemistrytutor.comstackexchange.com Intermediates are relatively stable species that correspond to local energy minima on the reaction energy profile and can sometimes be detected or even isolated. stackexchange.comreddit.com
For instance, in the aldol (B89426) reaction, the enolate intermediate attacks a carbonyl compound. The stereochemical outcome of this reaction is determined by the relative orientation of the reactants in the transition state. Computational chemistry plays a vital role in elucidating the structures of these transient species. researchgate.net By calculating the energies of different possible transition states, chemists can predict which reaction pathway is more favorable and thus which product will be formed in excess.
Table 2: Comparison of Transition States and Intermediates
| Feature | Transition State | Intermediate |
|---|---|---|
| Definition | A transient configuration of atoms at the point of maximum energy along the reaction coordinate. solubilityofthings.com | A relatively stable species formed between two reaction steps. solubilityofthings.com |
| Lifetime | Extremely short, on the order of a single bond vibration. stackexchange.com | Can have a finite lifetime, from nanoseconds to days. stackexchange.com |
| Isolation | Cannot be isolated. stackexchange.comreddit.com | Can sometimes be detected or isolated. stackexchange.comreddit.com |
| Energy Profile | Corresponds to a maximum on the reaction energy diagram. organicchemistrytutor.comstackexchange.com | Corresponds to a local minimum on the reaction energy diagram. solubilityofthings.comorganicchemistrytutor.comstackexchange.com |
This table highlights the key differences between transition states and intermediates in a chemical reaction.
Understanding the role of intermediates and transition states is fundamental to controlling chemical reactions. By designing catalysts and reaction conditions that stabilize a desired transition state or favor the formation of a specific intermediate, chemists can enhance the rate and selectivity of chemical transformations.
Catalytic Transformations of this compound and Analogs
Catalysis is a cornerstone of modern chemical synthesis, enabling the efficient construction of complex molecules under mild conditions. This compound and related ketones are valuable substrates in a variety of catalytic transformations.
The introduction of a nitrogen atom at the α-position of a ketone is a synthetically important transformation that leads to the formation of α-amino ketones, which are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. organic-chemistry.org Direct α-amination of ketones can be achieved using various metal complexes as catalysts. organic-chemistry.org
These reactions typically proceed through the formation of a metal enolate, which then reacts with an electrophilic nitrogen source. A variety of transition metal complexes, including those of copper, iron, and zinc, have been shown to be effective catalysts for this transformation. organic-chemistry.orgnih.gov
For example, a Zn-ProPhenol catalyzed direct asymmetric amination of unactivated aryl ketones using di-tert-butyl azodicarboxylate as the nitrogen source has been reported. nih.gov This methodology allows for the construction of tri- and tetrasubstituted nitrogen-containing stereocenters with high enantioselectivities. nih.gov The reaction is notable for its mild conditions and the ability of a single catalyst to aminate both α-branched and unbranched ketones. nih.gov
Table 3: Examples of Metal-Mediated Alpha-Amination of Ketones
| Metal Catalyst | Nitrogen Source | Substrate Scope | Key Features |
|---|---|---|---|
| Copper(II) bromide | Amines | Ketones, esters, aldehydes | Direct α-amination. organic-chemistry.org |
| Iron complexes | Sulfonamides | Ketones | Oxidative coupling without prefunctionalization. organic-chemistry.org |
| Zinc-ProPhenol | Di-tert-butyl azodicarboxylate | Aryl and vinyl ketones | Asymmetric amination, forms tri- and tetrasubstituted stereocenters. nih.gov |
This table summarizes different metal-catalyzed alpha-amination reactions of ketones.
The mechanism of these reactions often involves the coordination of the metal to the carbonyl oxygen, which increases the acidity of the α-proton and facilitates the formation of the enolate. The metal complex also plays a role in activating the nitrogen source and controlling the stereoselectivity in asymmetric variants.
Hydrogen borrowing catalysis is an elegant and atom-economical strategy for the formation of C-C and C-N bonds. researchgate.netnih.gov This methodology utilizes alcohols as alkylating agents, with water being the only byproduct, making it an environmentally benign process. nih.govrsc.org The α-alkylation of ketones, such as this compound, with alcohols via hydrogen borrowing has been extensively studied. researchgate.netrsc.org
The catalytic cycle of a hydrogen borrowing reaction typically involves three key steps:
Oxidation: The metal catalyst oxidizes the alcohol to the corresponding aldehyde or ketone.
Condensation: The in situ generated carbonyl compound undergoes a condensation reaction (e.g., aldol condensation) with the ketone enolate.
Reduction: The resulting α,β-unsaturated ketone is then reduced by the metal hydride species that was formed in the initial oxidation step, regenerating the catalyst and affording the α-alkylated ketone.
A variety of transition metal catalysts based on iridium, ruthenium, rhodium, palladium, and non-precious metals like nickel and manganese have been developed for this transformation. researchgate.netacs.org For instance, an iridium-based catalyst has been shown to be effective for the α-alkylation of ketones with alcohols. rsc.org Similarly, a nickel-based system has been reported for the α-alkylation of ketones, providing a more sustainable alternative to precious metal catalysts. acs.org
The use of phase-transfer catalysis in conjunction with hydrogen borrowing has enabled the α-alkylation of ketones to be performed in aqueous media and at mild temperatures, further enhancing the green credentials of this methodology. nih.gov Iridium catalysts have also been employed in hydrogen-borrowing reactions of ketone enolates with methanol, which can be interrupted to allow for subsequent one-pot reactions. nih.govnih.govresearchgate.net
Table 4: Common Catalysts in Hydrogen Borrowing Reactions for Ketone Alkylation
| Metal | Ligand Type | Key Advantages |
|---|---|---|
| Iridium | Phosphines, N-heterocyclic carbenes | High activity and selectivity. rsc.orgnih.gov |
| Ruthenium | Pincer ligands, phosphines | Robust and versatile. |
| Rhodium | Phosphines | Effective for methylation with methanol. nih.gov |
| Nickel | 1,10-phenanthroline | Earth-abundant and cost-effective. acs.org |
| Manganese | Salen ligands | Efficient for a wide range of ketones. researchgate.net |
This table presents a selection of metal catalysts commonly used in hydrogen borrowing reactions for the alpha-alkylation of ketones.
Electrochemical Activation and Carboxylation Reactions
The electrochemical carboxylation of aromatic ketones, including propiophenone derivatives, represents a significant method for the synthesis of valuable α-hydroxy carboxylic acids, which are important intermediates in the production of pharmaceuticals and other fine chemicals. cas.czresearchgate.net This process utilizes electricity to drive the reaction, offering an environmentally benign alternative to traditional chemical routes that may involve toxic reagents like cyanides. researchgate.net The reaction involves the reduction of the ketone at a cathode in the presence of carbon dioxide. google.com
Electron Transfer (E): The aromatic ketone, such as this compound, accepts an electron at the cathode to form a ketyl radical anion.
Chemical Reaction (C): This highly reactive radical anion undergoes a nucleophilic attack on a carbon dioxide molecule. Studies suggest this attack occurs via the oxygen atom of the ketyl radical, forming a carbonate-like adduct. cas.czresearchgate.net
Second Electron Transfer (E): The resulting adduct is more easily reduced than the starting ketone. It immediately undergoes a further reduction by accepting a second electron. cas.czresearchgate.netresearchgate.net
Further Reaction: This is followed by the incorporation of a second CO2 molecule and subsequent hydrolysis during product work-up to yield the final α-hydroxy acid. cas.cznih.gov
The efficiency and outcome of the electrocarboxylation can be influenced by several experimental parameters, including the choice of solvent, supporting electrolyte, cathode material, current density, and temperature. researchgate.netresearchgate.net For instance, in the electrocarboxylation of p-methylpropiophenone, an excellent yield of 97% was achieved using a nickel cathode in a DMF solution with TEABr as the electrolyte at -10°C. researchgate.net
| Parameter | Influence on Reaction | Example/Observation | Reference |
|---|---|---|---|
| Cathode Material | Affects the efficiency and yield of the carboxylation. | Cheap and environmentally benign materials like nickel have been shown to provide excellent yields. | researchgate.net |
| Supporting Electrolyte | Impacts the conductivity of the solution and can influence reaction pathways. | TEABr in DMF is an effective electrolyte for the reaction. | researchgate.net |
| Temperature | Lower temperatures can improve the yield and selectivity of the reaction. | Optimal yields for p-methylpropiophenone were obtained at -10°C. | researchgate.net |
| Current Density | Controls the rate of electron transfer and can affect product distribution. | A controlled current density of 5.0 mA·cm−2 was found to be optimal in a specific study. | researchgate.net |
| Substituents | Electron-donating substituents on the aromatic ring have been shown to decrease the rate of carboxylation. | This is a general trend observed for benzophenones. | nih.gov |
Regio- and Stereochemical Control in Propiophenone Reactions
Controlling the regio- and stereochemical outcome of reactions involving propiophenones is crucial for synthesizing specific, high-value chiral molecules, particularly optically active alcohols which are key building blocks for pharmaceuticals. nih.gov Asymmetric reduction of the prochiral ketone group in this compound is a primary method for creating a stereogenic center. This control is typically achieved through the use of chiral catalysts or biocatalysts that can differentiate between the two faces of the carbonyl group.
Influence of Catalyst Structure on Selectivity
The structure of the catalyst is a determining factor in achieving high selectivity in asymmetric reactions. In the catalytic hydrogenation of ketones, transition metal complexes containing chiral ligands are widely employed. organicreactions.orgnih.gov The specific combination of the metal center (e.g., Ruthenium, Rhodium) and the chiral ligand creates a well-defined chiral environment that forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer. nih.gov
For example, catalyst systems developed by Noyori and Ohkuma, which often consist of a Ruthenium(II) center, a chiral diphosphine ligand like BINAP, and a chiral 1,2-diamine ligand like DPEN, are highly effective for the asymmetric hydrogenation of aromatic ketones. nih.govacs.org The steric and electronic properties of these ligands are critical. Changing the substituents on the phosphine (B1218219) or diamine ligands can significantly alter both the reactivity and the enantioselectivity of the catalyst. acs.org Polymer-immobilized versions of these catalysts have also been developed, which offer the advantage of easy separation and recyclability without significant loss of activity or selectivity. acs.orgresearchgate.netnih.gov
| Entry | Chiral Diamine Ligand | Chiral Diphosphine Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | (S,S)-DPEN | (R)-BINAP | >99 | 72 | acs.org |
| 2 | (R,R)-N-benzyl-DPEN | (S)-BINAP | >99 | 91 | acs.org |
| 3 | (R,R)-N-benzyl-DPEN | (R)-BINAP | 26 | 15 | acs.org |
Substrate Effects on Reaction Outcome
The structure of the substrate itself, including the nature and position of substituents on the aromatic ring of propiophenone, plays a vital role in the reaction outcome. ucl.ac.ukkhanacademy.org Both the electronic properties and steric bulk of substituents can influence the rate and selectivity of a reaction.
In catalytic reductions, the substrate must fit into the active site of the chiral catalyst. The methyl group in the meta-position of this compound, for example, can sterically and electronically influence this interaction compared to an unsubstituted propiophenone or a propiophenone with a different substituent. Increasing the substrate concentration generally increases the reaction rate until the enzyme or catalyst becomes saturated. khanacademy.org At this saturation point, the rate becomes dependent on the catalyst's own activity, and adding more substrate will not increase the rate further. ucl.ac.uk
In enzymatic reductions, different microorganisms or isolated enzymes exhibit varying levels of activity and selectivity towards different substrates. For instance, in a study on the bioreduction of various prochiral ketones, the yeast Rhodotorula glutinis showed remarkable performance in reducing a wide range of substrates with high conversion and optical purity, while other microorganisms were more selective or less effective depending on the specific ketone structure. nih.gov The reduction of 3-chloropropiophenone, for example, can be influenced by elimination and dehalogenation side reactions, which compete with the desired reduction pathway. nih.gov
Computational Insights into Stereoselectivity
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereoselectivity of chemical reactions. rsc.orgrsc.org These theoretical calculations provide detailed insights into the reaction mechanisms at a molecular level, which can be difficult to probe experimentally. researchgate.net
To understand the origin of stereoselectivity, researchers model the transition states for the different possible reaction pathways that lead to various stereoisomers. nih.gov The enantiomeric excess of a reaction is determined by the energy difference between the diastereomeric transition states. The pathway with the lower activation energy will be kinetically favored, leading to the formation of the major product.
Computational studies can elucidate the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, between the catalyst and the substrate within the transition state structure. rsc.org For example, in reactions catalyzed by diarylprolinol silyl (B83357) ethers, calculations have shown that the catalyst and substrate adopt specific conformations to avoid steric hindrance, and this conformational control is the key to high enantioselectivity. rsc.org By analyzing these interactions, chemists can rationalize why a particular catalyst is effective for a given substrate and can guide the design of new, more selective catalysts for reactions involving compounds like this compound. springernature.com
Computational and Theoretical Chemistry of 3 Methylpropiophenone
Quantum Chemical Investigations
Quantum chemical investigations utilize the principles of quantum mechanics to model molecules and compute their properties. For 3'-Methylpropiophenone, these methods can predict its three-dimensional structure, electron distribution, and the energy of its molecular orbitals, which are fundamental to understanding its chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scienceacademique.com It is particularly effective for optimizing molecular geometries to find the most stable, minimum-energy conformation of a molecule. scienceacademique.com For this purpose, functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly paired with basis sets like 6-311G to achieve a balance of accuracy and computational efficiency. dergipark.org.trimist.ma
An in-silico geometry optimization of this compound would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state. The structure is characterized by a trigonal planar geometry around the sp²-hybridized carbonyl carbon, with bond angles close to 120°. wikipedia.org The propiophenone (B1677668) group's orientation relative to the m-tolyl ring is a key structural parameter determined by steric and electronic effects.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table presents hypothetical, chemically reasonable data to illustrate typical results from a DFT calculation, as specific published values for this compound are not available.
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.215 Å |
| Bond Length | Car-C(O) | 1.490 Å |
| Bond Length | C(O)-Cethyl | 1.510 Å |
| Bond Length | Car-CH3 | 1.505 Å |
| Bond Angle | Car-C(O)-O | 121.0° |
| Bond Angle | Car-C(O)-Cethyl | 118.5° |
| Dihedral Angle | O-C(O)-Car-Car | ~0.0° (indicating planarity) |
The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the N-body wavefunction as a single Slater determinant. wikipedia.org It provides a good first approximation of a molecule's electronic structure but inherently neglects the effects of electron correlation, which is the interaction between individual electrons. insilicosci.com
To improve upon HF theory, post-Hartree-Fock methods have been developed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common approach to incorporate electron correlation. MP2 calculations typically yield more accurate energies and properties than HF, making them valuable for studying systems where electron correlation is significant. For aromatic ketones like this compound, comparing results from HF, MP2, and DFT methods provides a comprehensive picture of the electronic structure and helps to validate the computational findings.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich π-system of the m-tolyl ring, while the LUMO is likely localized on the electrophilic carbonyl group. This distribution dictates the molecule's susceptibility to nucleophilic attack at the carbonyl carbon.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data to illustrate typical FMO analysis results.
| Quantum Chemical Parameter | Calculated Energy Value (eV) | Implication |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.58 | Electron-donating ability |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.75 | Electron-accepting ability |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.83 | Chemical stability and reactivity |
| Chemical Hardness (η = ΔE / 2) | 2.415 | Resistance to change in electron distribution |
| Electronegativity (χ = -(EHOMO + ELUMO) / 2) | 4.165 | Global electrophilicity |
Natural Bond Orbital (NBO) analysis transforms the canonical molecular orbitals into a localized basis that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. q-chem.comwikipedia.org This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation.
Table 3: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound This table presents hypothetical data to illustrate plausible NBO analysis results.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(Car-Car) | π(C=O) | 18.5 |
| LP (O) | σ(Car-C(O)) | 5.2 |
| LP (O) | σ(C(O)-Cethyl) | 4.8 |
| σ(C-H)methyl | π(Car-Car) | 2.1 |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visualization tool that illustrates the charge distribution across a molecule. wolfram.com The map is colored to represent different potential values: red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green areas are relatively neutral. youtube.com
For this compound, the ESP map would show a distinct region of negative potential (red) around the carbonyl oxygen atom, corresponding to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as those on the aromatic ring, would exhibit a positive potential (blue). The face of the aromatic ring would show a slightly negative potential due to the delocalized π-electron cloud. This map provides a clear, intuitive guide to the molecule's reactive sites. walisongo.ac.id
Molecular Dynamics and Reactivity Prediction
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational changes, solvent effects, and the simulation of molecular interactions over time.
For this compound, MD simulations could be employed to study the rotational dynamics of the ethyl and methyl groups, the flexibility of the bond connecting the carbonyl carbon to the phenyl ring, and the molecule's interactions with different solvents. By simulating the approach of a reactant, MD can help predict preferred reaction pathways and estimate activation energies, offering valuable insights into the molecule's reactivity that complement the static picture provided by quantum chemical calculations. For instance, studying the hydration of the ketone group can provide insight into transition state geometries and enzyme inhibition mechanisms. metabolomics.se
Computational Simulation of Reaction Pathways
Computational simulation of reaction pathways is a powerful tool for understanding the detailed mechanism of a chemical reaction. This process involves mapping the potential energy surface (PES) to identify the most favorable route from reactants to products, including any intermediate structures and transition states.
Modern computational chemistry employs various methods to simulate these pathways. Automated computational programs can integrate quantum mechanics (QM) methods with rule-based approaches to explore potential reaction networks. These tools can systematically generate and evaluate numerous potential reaction steps, helping to identify the most plausible mechanisms. For instance, data-driven methods can analyze molecular dynamics (MD) outputs using machine learning algorithms to identify the key geometric features that correlate with a successful reaction trajectory. Such approaches aim to uncover reaction mechanisms without the bias of human intuition.
While specific computational studies detailing the complete reaction pathways for many of this compound's reactions, such as its alpha-position bromination to yield 2-bromo-3'-methylpropiophenone, are not extensively detailed in publicly available literature, the methodologies to perform such simulations are well-established. These would typically involve using techniques like Density Functional Theory (DFT) to calculate the energies of reactants, products, and transition states, thereby mapping out the energetic landscape of the reaction.
Prediction of Reaction Selectivity and Efficiency
Predicting the selectivity and efficiency of a chemical reaction is a primary goal of computational chemistry, as it allows for the rational design of synthetic routes that maximize the desired product while minimizing waste. Reaction selectivity, which includes regioselectivity (where on a molecule a reaction occurs) and stereoselectivity, is a critical aspect of synthesis planning.
Computational models, particularly those incorporating machine learning (ML), have become increasingly sophisticated in predicting reaction outcomes. These models are often trained on large datasets of known chemical reactions and can learn to identify the subtle electronic and steric factors that govern selectivity. For example, ML models can be trained to identify the most acidic site in a molecule, thereby predicting the outcome of deprotonation reactions. The input for these models often includes quantum chemical descriptors, such as calculated atomic partial charges, which provide detailed electronic information about the molecule.
In the context of this compound, such predictive tools could be applied to forecast the regioselectivity of electrophilic aromatic substitution reactions or the site of nucleophilic attack at the carbonyl group. While general-purpose models exist, the development of highly accurate predictions often requires models trained specifically for the reaction class .
Kinetic and Thermodynamic Modeling
Kinetic and thermodynamic modeling provides quantitative data on the feasibility, spontaneity, and rate of chemical reactions. These models are essential for optimizing reaction conditions and for the design of chemical processes.
Calculation of Activation Energies and Rate Coefficients
The activation energy (Ea) represents the minimum energy required to initiate a chemical reaction and is a critical parameter in chemical kinetics. It is defined computationally as the difference in Gibbs free energy between the reactants and the transition state of a reaction. Density Functional Theory (DFT) has become a primary computational method for accurately calculating the energies of these states and, consequently, the activation energy.
Experimentally, activation energy is often determined using the Arrhenius equation, which relates the reaction rate constant (k) to temperature. By measuring the rate constant at various temperatures, a plot of the natural logarithm of k versus the inverse of the temperature yields a straight line whose slope can be used to calculate Ea.
The rate coefficient, or rate constant (k), quantifies the speed of a chemical reaction. Theoretical methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to calculate rate constants for unimolecular decomposition reactions from first principles. For more complex reactions, kinetic models are developed by proposing a reaction mechanism and fitting the rate coefficients of the elementary steps to experimental data.
Thermodynamic Parameter Calculations (Enthalpy, Entropy, Gibbs Free Energy)
Thermodynamic parameters are fundamental to understanding the energy changes and spontaneity of a chemical reaction. The key parameters are:
Enthalpy (ΔH): Represents the change in heat content of a system during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic one.
Entropy (ΔS): A measure of the disorder or randomness of a system. Reactions that increase the number of molecules or lead to less ordered states typically have a positive ΔS.
Gibbs Free Energy (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a reaction at a constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.
These parameters can be calculated for specific molecules using computational methods. Group contribution methods, such as the Joback method, estimate thermodynamic properties based on the molecular structure of the compound. The standard Gibbs free energy of formation, for example, is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.
For this compound, several key thermodynamic properties have been calculated using such methods.
| Property | Value | Unit | Method | Source |
|---|---|---|---|---|
| Standard Gibbs Free Energy of Formation (gf) | 7.18 | kJ/mol | Joback Method | |
| Enthalpy of Formation (hf) | -137.25 | kJ/mol | Joback Method | |
| Enthalpy of Fusion (hfus) | 16.91 | kJ/mol | Joback Method | |
| Enthalpy of Vaporization (hvap) | 47.54 | kJ/mol | Joback Method | |
| Ideal Gas Heat Capacity (cpg) at 513.73 K | 276.66 | J/mol·K | Joback Method |
Spectroscopic and Advanced Analytical Characterization of 3 Methylpropiophenone
Structural Elucidation Techniques
The unambiguous determination of the chemical structure of 3'-Methylpropiophenone is achieved through the combined application of several spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the meta-substituted benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-8.0 ppm). The quartet corresponding to the methylene (B1212753) (-CH2-) protons of the ethyl group is expected around 2.9-3.1 ppm, deshielded by the adjacent carbonyl group. The triplet for the terminal methyl (-CH3) protons of the ethyl group appears further upfield, typically in the range of 1.1-1.3 ppm. The methyl group attached to the aromatic ring gives rise to a singlet at approximately 2.4 ppm. The coupling between the methylene and methyl protons of the ethyl group results in the characteristic quartet and triplet, respectively, with a coupling constant (J-value) of around 7 Hz.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. The carbonyl carbon is the most deshielded, with a chemical shift typically observed in the range of 195-205 ppm. The aromatic carbons exhibit signals between 120 and 140 ppm, with the carbon atom attached to the methyl group showing a characteristic shift. The methylene carbon of the ethyl group appears around 30-35 ppm, while the terminal methyl carbon of the ethyl group resonates at a higher field, typically below 15 ppm. The carbon of the methyl group on the aromatic ring has a chemical shift of approximately 21 ppm.
| Atom Type | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Protons | ~7.0-8.0 | Multiplet | ~120-140 |
| Methylene (-CH2-) | ~2.9-3.1 | Quartet | ~30-35 |
| Ethyl Methyl (-CH3) | ~1.1-1.3 | Triplet | ~8-12 |
| Aromatic Methyl (-CH3) | ~2.4 | Singlet | ~21 |
| Carbonyl (C=O) | - | - | ~195-205 |
Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations appear as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are observed just below 3000 cm⁻¹. The spectrum also contains characteristic peaks for aromatic C=C stretching in the 1400-1600 cm⁻¹ region and C-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The carbonyl stretch in the Raman spectrum is also a prominent feature. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, which are useful for confirming the substitution pattern. The symmetric C-H stretching of the methyl group is also typically a strong Raman band.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium |
| Carbonyl (C=O) Stretch | 1680-1700 | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | Medium to Strong |
Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands arising from the π → π* and n → π* transitions of the conjugated aromatic ketone system. Typically, a strong absorption band corresponding to the π → π* transition is observed in the shorter wavelength UV region (around 240-260 nm). A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, is expected at a longer wavelength (around 280-320 nm). The position and intensity of these bands can be influenced by the solvent polarity.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Mass Spectrometry (MS): In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.20 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations. A prominent fragmentation pathway is the alpha-cleavage, leading to the loss of an ethyl radical to form a stable acylium ion (m/z 119). Another significant fragmentation involves the loss of a propyl group, resulting in a benzoyl cation (m/z 91).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The exact mass of this compound (C₁₀H₁₂O) is 148.08882 Da nih.gov. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 148 | Molecular Ion [M]⁺ | [C₁₀H₁₂O]⁺ |
| 119 | [M - C₂H₅]⁺ | [C₈H₇O]⁺ |
| 91 | [M - C₃H₇O]⁺ | [C₇H₇]⁺ |
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as free radicals. In the context of this compound, EPR can be employed to investigate the formation and structure of ketyl radicals, which are key intermediates in various photochemical and radical-mediated reactions. Upon one-electron reduction, the carbonyl group of this compound can form a ketyl radical anion. EPR spectroscopy, often in conjunction with spin trapping techniques, can provide information about the g-factor and hyperfine coupling constants of this radical, offering insights into the distribution of the unpaired electron density within the molecule.
Purity Assessment and Impurity Profiling
Ensuring the purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is a common method for quantifying the purity of this compound and detecting any non-volatile impurities. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for analyzing volatile impurities.
Impurity profiling involves the identification and characterization of any impurities present. Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. For instance, in a Grignard-based synthesis from m-bromotoluene and propionitrile, potential impurities could include unreacted starting materials, by-products from the Grignard reagent, or products of incomplete reaction. Techniques like GC-MS and LC-MS are invaluable for identifying these unknown impurities by providing both retention time and mass spectral data, which aids in their structural elucidation. A study on the impurity profiling of the related compound 3,4-methylenedioxypropiophenone identified various process-related impurities, highlighting the importance of such analyses for understanding the synthesis and ensuring product quality.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC methods. sielc.com For instance, this compound can be effectively separated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid to ensure compatibility. sielc.com
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements over traditional HPLC. ijnrd.orgresearchgate.netijpda.orgresearchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) and operate at much higher pressures (up to 100 MPa or ~15,000 psi). ijnrd.orgresearchgate.netijpda.org This results in a substantial increase in resolution, sensitivity, and speed of analysis. ijnrd.orgresearchgate.net The analysis time can be reduced by up to nine times compared to conventional HPLC systems, leading to higher sample throughput and decreased solvent consumption, making it a cost-effective and efficient analytical solution. researchgate.netijpda.org
| Parameter | Typical HPLC | Typical UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm (e.g., 1.7 µm) |
| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Operating Pressure | ~400 bar (~6,000 psi) | Up to 1000 bar (~15,000 psi) |
| Flow Rate | 1 - 2 mL/min | 0.2 - 0.5 mL/min |
| Analysis Time | Longer | Significantly Shorter |
| Resolution | Good | Higher |
| Sensitivity | Standard | Enhanced |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) and Headspace GC-MS/MS
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for profiling impurities in this compound and its related intermediates. nih.govmdpi.com When coupled with a mass spectrometer (GC-MS), it allows for the identification of unknown impurities based on their mass spectra. nih.govnih.gov
For the analysis of organic volatile impurities (OVIs) and residual solvents, which are common in pharmaceutical manufacturing, Headspace GC is the method of choice. gmpinsiders.comthermofisher.comresearchgate.net In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile analytes is injected into the GC system. This approach prevents non-volatile matrix components from contaminating the GC system and enhances the sensitivity for volatile compounds. gmpinsiders.com Coupling headspace injection with tandem mass spectrometry (GC-MS/MS) provides even greater specificity and sensitivity for quantitative analysis of trace-level impurities. thermofisher.com
| Parameter | Typical Conditions for Impurity Analysis |
|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | Capillary column (e.g., HP-Innowax polyethylene (B3416737) glycol, TraceGOLD TG-624SilMS) |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C at 20 °C/min) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | ~1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Hyphenated Techniques (LC-MS, LC-Q-TOF, LC-NMR, GC-MS/MS) for Impurity Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and structural elucidation of impurities. rroij.com
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful and widely used tool for the identification and characterization of process-related impurities and degradation products. chimia.chijprajournal.com It provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that are crucial for structure elucidation. chimia.ch
LC-Q-TOF (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): LC-Q-TOF systems provide high-resolution accurate mass (HRAM) data, which allows for the determination of the elemental composition of an unknown impurity with a high degree of confidence (typically with mass errors of less than 1 ppm). hpst.cz This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. hpst.czscripps.edu
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): For complex structures where mass spectral data alone is insufficient, LC-NMR can be employed. This technique involves separating the impurities by LC and then directly analyzing them by NMR spectroscopy to obtain detailed structural information, including stereochemistry.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile impurities, GC-MS/MS offers excellent sensitivity and selectivity. thermofisher.com The use of high-resolution mass spectrometers like Orbitrap allows for sub-ppm mass accuracy measurements and confident structural elucidation through detailed fragmentation analysis, clearly distinguishing impurity peaks from background noise. thermofisher.com
| Technique | Primary Application in Impurity Identification |
|---|---|
| LC-MS | Provides molecular weight and fragmentation data for non-volatile impurities. |
| LC-Q-TOF | Offers high-resolution accurate mass data for confident elemental composition determination. hpst.czmdpi.com |
| LC-NMR | Provides detailed structural information for complex impurity elucidation. |
| GC-MS/MS | Enables sensitive and selective identification and quantification of volatile and semi-volatile impurities. thermofisher.com |
Quantification and Control of Organic Volatile Impurities and Residual Solvents
The control of residual solvents is a critical aspect of pharmaceutical manufacturing, as they offer no therapeutic benefit and can be harmful. intertek.comeuropa.eueuropa.eu Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3C) that classify solvents based on their toxicity and set permissible daily exposure (PDE) limits. intertek.comeuropa.eueuropa.eufda.goviajps.com
Class 1 Solvents: These are solvents to be avoided, known to be human carcinogens or environmentally hazardous. Their use should be restricted unless strongly justified. europa.eufda.gov
Class 2 Solvents: These solvents are non-genotoxic animal carcinogens or have other irreversible toxicity. Their levels should be limited. europa.eufda.gov
Class 3 Solvents: These solvents have low toxic potential and are considered less of a risk to human health. They are limited by Good Manufacturing Practices (GMP). gmpinsiders.comfda.gov
The standard analytical procedure for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gmpinsiders.comresearchgate.neteuropa.eu This method must be properly validated to ensure its suitability for its intended purpose. europa.eu
| Solvent Class | Description | Example Solvents and Concentration Limits (ppm) |
|---|---|---|
| Class 1 | Solvents to be avoided | Benzene (2), Carbon tetrachloride (4), 1,1,1-Trichloroethane (1500) |
| Class 2 | Solvents to be limited | Acetonitrile (410), Toluene (B28343) (890), Methanol (3000), Methylene Chloride (600) |
| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Acetic acid, Heptane, Isopropyl acetate (B1210297) (Generally limited to 5000 ppm or 0.5%) |
Method Development for Analytical Characterization
The development of robust and reliable analytical methods is a prerequisite for the accurate characterization of this compound. This process involves selecting the appropriate analytical technique based on the analyte's properties and the analytical objective (e.g., purity assay, impurity identification, residual solvent analysis). Method development is an iterative process that involves optimizing various parameters to achieve the desired performance characteristics, such as selectivity, sensitivity, and speed.
Validation of Analytical Methods for Propiophenone (B1677668) Analysis
Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. pharmaerudition.orgresearchgate.net Method validation is a regulatory requirement and ensures the reliability and consistency of analytical data. pharmaerudition.org The validation process involves evaluating several key parameters as defined by ICH guidelines. wordpress.comgavinpublishers.com
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (within-lab variations). wordpress.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaerudition.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaerudition.org
Ruggedness: The degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. pharmaerudition.org
| Validation Parameter | Definition |
|---|---|
| Accuracy | Closeness of agreement between the measured value and the true value. |
| Precision | Agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Specificity | Ability to measure the desired analyte in a complex mixture without interference. gavinpublishers.com |
| Linearity | Proportionality of the measured value to the concentration of the analyte. |
| Range | The concentration interval over which the method is precise, accurate, and linear. pharmaerudition.org |
| Robustness | Capacity to remain unaffected by small variations in method parameters. pharmaerudition.org |
Development of Reference Standards
Reference standards are highly characterized materials that are crucial for calibrating analytical methods and ensuring the accuracy of results. casss.org The development of a reference standard for this compound or its impurities is a rigorous process. usp.org
The process begins when a manufacturer or a pharmacopeial body identifies the need for a new standard. usp.org A candidate material is procured, often from a manufacturer. usp.org This material then undergoes extensive testing and characterization in multiple laboratories using a variety of analytical techniques to confirm its identity, purity, and other critical properties. usp.org The results are reviewed by scientific liaisons and an expert committee to determine the material's suitability. usp.org For public standards, such as those from the United States Pharmacopeia (USP), the proposed monograph and reference standard evaluation are typically opened for a public review and comment period before final approval and publication. usp.org These standards are essential for evaluating process and product performance and for the quality control of drug substances and products. rroij.com
Applications of 3 Methylpropiophenone As a Synthetic Intermediate
Pharmaceutical Synthesis
In the pharmaceutical sector, 3'-Methylpropiophenone serves as a foundational component for constructing more complex molecules, including active pharmaceutical ingredients (APIs). Its utility is particularly noted in the synthesis of psychoactive compounds and other complex medicinal agents.
This compound is a recognized key intermediate in the preparation of analogues of Bupropion (B1668061), a well-known antidepressant. google.com Bupropion functions as a dopamine-norepinephrine reuptake inhibitor (DNRI) and is used in the treatment of depression and for smoking cessation. rsc.org Researchers synthesize analogues of Bupropion to explore new pharmacotherapies with potentially improved efficacy or different pharmacological profiles for treating addiction and other conditions. nih.govnih.gov
The synthesis of these analogues typically begins with the bromination of this compound at the alpha-position to the carbonyl group, yielding 2-bromo-3'-methylpropiophenone. nih.govguidechem.com This brominated intermediate is then reacted with various amines (such as tert-butylamine, cyclopentylamine, or pyrrolidine) to produce the desired Bupropion analogues. nih.gov This process allows for the systematic modification of the amine group to evaluate how these structural changes affect the compound's biological activity, such as its ability to inhibit monoamine uptake or antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
| Starting Material | Key Intermediate | Reactant | Resulting Compound Class | Therapeutic Target |
|---|---|---|---|---|
| This compound | 2-bromo-3'-methylpropiophenone | Varies (e.g., pyrrolidine) | Bupropion Analogues | Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), nAChRs |
Studies have reported the synthesis and biological evaluation of a wide range of these analogues, testing their potency as inhibitors of dopamine (DA) and norepinephrine (NE) uptake and as antagonists of nAChRs. nih.gov For example, specific analogues have demonstrated significantly higher inhibitory potencies at DAT and NET compared to Bupropion itself. nih.gov
Beyond its role in Bupropion-related research, the derivative 2-bromo-3'-methylpropiophenone is generally employed as an intermediate in the synthesis of various pharmaceuticals. guidechem.comchemicalbook.com An active pharmaceutical ingredient (API) is the component of a drug that produces its intended therapeutic effect. pharmaceutical-technology.com Intermediates are the chemical compounds that form the building blocks in the synthesis of an API. pharmaceutical-technology.comchemicalbull.com
The propiophenone (B1677668) scaffold is a common feature in many biologically active molecules. The reactivity of the ketone and the potential for substitution on the aromatic ring make this compound and its derivatives valuable starting points for creating a diverse array of APIs. The synthesis often involves modifying the side chain, for instance, through halogenation followed by amination, to introduce new functional groups and build molecular complexity. guidechem.com
The synthesis of complex medicinal molecules often requires a strategy of assembling smaller, less complex fragments into a larger, more intricate structure. This compound serves as such a foundational fragment or building block. Its structure allows for stepwise and controlled chemical modifications, which is essential for building topologically rich molecules. nih.gov
The presence of the carbonyl group allows for a variety of reactions, including reductions, additions, and condensations, while the aromatic ring can undergo electrophilic substitution. This dual reactivity enables chemists to use this compound as a scaffold, progressively adding new functionalities and chiral centers to construct molecules with precise three-dimensional arrangements. nih.gov This approach is fundamental in medicinal chemistry for creating novel compounds with specific biological targets.
Agrochemical and Specialty Chemical Synthesis
The utility of this compound and its derivatives extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors, where it is used to create pesticides and dyes.
The brominated form of this compound, 2-bromo-3'-methylpropiophenone, is utilized as an intermediate in the synthesis of agrochemical compounds. guidechem.comchemicalbook.com Agrochemicals, such as herbicides, insecticides, and fungicides, are critical for modern agriculture. nih.govfmc.com The development of new agrochemicals often involves creating novel molecular structures to overcome pest resistance and improve selectivity.
Related propiophenone structures are also used in this field. For instance, 3'-methoxypropiophenone (B1296965) is involved in synthesizing herbicides and insecticides, where its chemical framework is modified to develop agents that target specific biological pathways in pests. chemicalbook.com Similarly, 4'-Methylpropiophenone serves as an intermediate in the production of pesticides and herbicides. chemicalbook.com The use of this compound follows a similar principle, where its core structure is incorporated into larger molecules designed for specific agrochemical applications.
| Intermediate | Industry | Application |
|---|---|---|
| 2-bromo-3'-methylpropiophenone | Agrochemical | Synthesis of pesticides (e.g., herbicides, fungicides) |
| 2-bromo-3'-methylpropiophenone | Pharmaceutical | Synthesis of Active Pharmaceutical Ingredients (APIs) |
| 2-bromo-3'-methylpropiophenone | Specialty Chemical | Production of dyestuffs |
2-bromo-3'-methylpropiophenone is also employed as an intermediate in the field of dyestuff production. chemicalbook.com Dyes are colored substances that chemically bond to the substrate to which they are applied. primescholars.com The synthesis of organic dyes involves creating molecules with specific chromophores—the parts of the molecule responsible for absorbing visible light and thus conferring color. primescholars.com
The chemical structure of this compound can be modified through various reactions to create conjugated systems, which are characteristic of many organic dyes. Its role as an intermediate allows for its incorporation into larger, more complex dye molecules, contributing to the final color and performance properties of the dyestuff. chemicalbook.com888chem.com
Potential in Herbicide Development through Phytotoxic Effects
An evaluation of existing scientific literature indicates a lack of specific research focused on the phytotoxic effects of this compound and its direct potential for herbicide development. While studies have investigated the phytotoxicity of related phenolic compounds, such as its parent compound propiophenone and various methylated analogs, no targeted studies on the 3'-methyl isomer were identified.
Research on structurally similar compounds has shown that the presence, number, and position of methyl groups on the phenyl ring can influence the phytotoxic efficacy of propiophenone derivatives. nih.govnih.govresearchgate.net For instance, studies on Lactuca sativa (lettuce) and Allium cepa (onion) have demonstrated that compounds like propiophenone and 4'-methylacetophenone (B140295) can inhibit germination and growth to varying degrees. nih.govnih.govresearchgate.net Specifically, 2′,4′-dimethylacetophenone was identified as the most phytotoxic among the tested compounds, suggesting that methylation patterns are a key determinant of activity. nih.govnih.govresearchgate.net However, without direct experimental data on this compound, its specific phytotoxic profile and potential as a bioherbicide remain speculative and represent an area for future investigation.
Role in Fundamental Chemical Research and Method Development
Substrate for Reaction Mechanism and Kinetic Studies
Currently, this compound is not prominently featured in the chemical literature as a primary substrate for detailed investigations into reaction mechanisms or kinetics. While the study of reaction kinetics is fundamental to understanding enzymatic processes and chemical transformations, specific kinetic data or mechanistic studies centered on this compound are not widely documented. nih.govpolymtl.camdpi.comnih.gov
Kinetic analyses are crucial for determining parameters like reaction rates, substrate affinity (K_M), and maximum reaction velocity (V_max), which are essential for characterizing enzyme behavior and optimizing synthetic reactions. nih.gov Although Friedel-Crafts acylation reactions to produce isomers of methylpropiophenone have been subject to kinetic modeling, these studies focus on the synthesis of the compound rather than its use as a substrate to probe reaction mechanisms. scribd.com The lack of specific research in this area suggests that the role of this compound as a tool for such fundamental studies is largely unexplored.
Building Block for Novel Organic Structures
This compound serves as a valuable building block in organic synthesis, primarily as a key intermediate in the preparation of complex molecules, including pharmacologically active compounds. Its utility is well-documented in patent literature, which describes its role in creating analogues of therapeutic agents.
A significant application of this compound is its use as a key intermediate in the synthesis of bupropion analogues. google.com Bupropion is a medication used for treating depression and aiding in smoking cessation. bg.ac.rsrti.orgnih.govnih.gov The synthesis of analogues is a common strategy in medicinal chemistry to discover new compounds with improved efficacy, selectivity, or pharmacokinetic properties. rti.orgnih.govnih.gov The molecular structure of this compound provides a scaffold that can be chemically modified through reactions such as bromination followed by amination to generate these more complex bupropion-related structures. bg.ac.rswhiterose.ac.uk
The broader class of methylpropiophenones is recognized for its role as precursors in the synthesis of various pharmaceutical intermediates. chemicalbook.comchemicalbook.combloomtechz.com For example, the isomer 4'-Methylpropiophenone is a known starting material for producing muscle relaxants and other therapeutic agents. chemicalbook.com The established synthetic pathways to produce this compound itself, such as through Grignard reactions with m-tolunitrile or the oxidation of 3'-methyl phenylpropanol, underscore its accessibility and importance as a precursor for more elaborate chemical structures. google.com
Table 1: Application of this compound as a Synthetic Intermediate
| Application Area | Target Molecule Class | Role of this compound |
|---|---|---|
| Pharmaceutical Synthesis | Bupropion Analogues | Key intermediate and structural precursor |
| Organic Synthesis | Novel Organic Compounds | Versatile building block for chemical modification |
Environmental and Sustainable Chemistry Aspects of Propiophenone Synthesis
Integration of Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of 3'-Methylpropiophenone aims to reduce the environmental impact by focusing on aspects such as atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.
One of the most common methods for synthesizing propiophenones is the Friedel-Crafts acylation of an aromatic ring. byjus.com In the case of this compound, this involves the reaction of toluene (B28343) with propionyl chloride or propionic anhydride. The traditional approach employs a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). byjus.comwikipedia.org However, this method has significant environmental drawbacks. The reaction requires more than a stoichiometric amount of AlCl₃ because the catalyst forms a complex with the resulting ketone product. wikipedia.orgresearchgate.net The work-up of this complex requires a large volume of water and generates substantial acidic aqueous waste containing aluminum salts, which is difficult to dispose of. researchgate.netacs.org
In response to these challenges, research has focused on developing greener alternatives. These include:
Use of Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites and silica- or alumina-supported superacids, are being explored to replace traditional Lewis acids. acs.org These catalysts are often more stable, less corrosive, and can be more easily separated from the reaction mixture, facilitating their reuse and reducing waste. acs.org
Alternative Acylating Agents: The use of carboxylic acids as acylating agents instead of acyl halides is a greener approach. researchgate.net This eliminates the generation of halogenated waste streams. acs.org For instance, the ketonization of benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina (B75360) represents a commercial route to propiophenone (B1677668), avoiding the use of chlorinated reagents. wikipedia.org
Photocatalysis: Modern synthetic methods are exploring light-mediated reactions. For example, a deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes has been developed using visible-light photoredox catalysis, offering a more sustainable pathway under milder conditions. nih.gov
A novel synthetic method for 3'-methyl propiophenone involves the oxidation of 3'-methyl phenylpropanol using oxygen as the oxidant and a composite catalyst. google.com This approach avoids the use of heavy-metal oxidants like CrO₃, which cause significant environmental pollution. google.com
| Synthetic Route | Traditional Method | Greener Alternative |
| Catalyst | Stoichiometric AlCl₃ | Reusable solid acids (e.g., Zeolites) |
| Acylating Agent | Propionyl Chloride | Propionic Acid / Anhydride |
| Waste | Large volumes of acidic aluminum waste | Minimal waste, recyclable catalyst |
| Oxidizing Agent | Heavy metals (e.g., CrO₃) google.com | Oxygen google.com |
Strategies for Waste Minimization and Process Efficiency
A major source of waste in traditional Friedel-Crafts acylation is the catalyst itself. researchgate.net As mentioned, AlCl₃ is consumed in the reaction and cannot be easily recovered or reused. wikipedia.org The shift towards solid, heterogeneous catalysts is a key strategy for waste minimization.
Metal Oxides: Eco-friendly metal oxides, such as zinc oxide (ZnO), have been shown to effectively catalyze Friedel-Crafts acylation under solvent-free conditions. researchgate.net These catalysts are generally less toxic and can be recovered and reused.
Ionic Liquids: The use of ionic liquids as both solvent and catalyst has been explored. google.com While not always a "catalyst" in the traditional sense, they can facilitate the reaction and are often designed for easy separation and reuse, thereby minimizing waste.
The reusability of these catalysts is a significant step towards a more sustainable synthesis. For example, silica- and alumina-supported superacids have been shown to be highly stable and can be reused repeatedly. acs.org
Organic solvents often constitute the largest proportion of non-aqueous material in a chemical process and contribute significantly to waste generation. unimi.it Developing solvent-free reaction conditions is therefore a major goal in green chemistry. rsc.org
For the synthesis of ketones, several solvent-free methods have been developed:
Solid-State Reactions: Reactions can be carried out by grinding the solid reactants together, sometimes with a solid catalyst, eliminating the need for any solvent.
Neat Reactions: The reaction is run using one of the liquid reactants as the solvent.
Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Dihydrolevoglucosenone (Cyrene™) is emerging as a biodegradable, non-toxic alternative to hazardous solvents like DMF and DMSO. unimi.it
Specifically for acylation reactions, zinc oxide has been used to facilitate the reaction between aromatic compounds and acid chlorides under solvent-free conditions at room temperature. researchgate.net Similarly, iron(III) triflate has been used as a recyclable catalyst for the synthesis of β-enamino ketones under solvent-free conditions, showcasing the potential for these approaches to be applied to propiophenone synthesis. researchgate.net
Control and Management of By-products and Impurities
The formation of by-products and impurities not only reduces the yield of the desired product but also complicates the purification process and generates additional waste. In the synthesis of this compound, careful control of reaction conditions is crucial.
In the vapor-phase synthesis of propiophenone from benzoic acid and propionic acid, numerous by-products are formed, including diethyl ketone and other phenylalkyl ketones. google.comgoogle.com A particularly problematic impurity is isobutyrophenone (B147066), which has a boiling point very close to that of propiophenone, making separation by distillation nearly impossible. google.comgoogle.com The formation of this by-product can be suppressed by modifying the process conditions, for example, by adding water or steam to the reactant stream. epo.org
In Friedel-Crafts acylation, the regioselectivity of the reaction is a key concern. When acylating toluene to produce this compound (the meta isomer), the formation of ortho- and para-methylpropiophenone isomers is possible. The distribution of these isomers is influenced by the catalyst and reaction conditions. acs.org The use of shape-selective catalysts like certain zeolites can help to favor the formation of the desired isomer, thereby minimizing the generation of isomeric impurities.
Effective management of by-products involves:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield of the desired product and minimize side reactions. blazingprojects.com
Selective Catalysis: Employing catalysts that favor the desired reaction pathway and inhibit the formation of by-products.
Impurity Profiling: Thoroughly analyzing the reaction mixture to identify impurities and understand their formation mechanisms, which can then inform process improvements.
By integrating these green chemistry and sustainable engineering principles, the synthesis of this compound can be made more environmentally friendly, economically viable, and efficient.
Q & A
Q. Table 1: Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | Propiophenone, CH₃Cl, AlCl₃, 80°C | 78 | 95 | |
| Grignard Reaction | Methyl MgBr, Ketone, THF, 0°C | 65 | 90 |
Q. Table 2: Analytical Signatures
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| GC-MS | m/z 148 (M⁺), 105 (C₆H₅CO⁺) | |
| FTIR-ATR | 1680 cm⁻¹ (C=O), 700 cm⁻¹ (C-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
